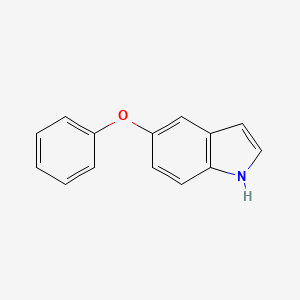

5-phenoxy-1H-indole

Descripción general

Descripción

5-phenoxy-1H-indole is a chemical compound with the molecular formula C14H11NO . It is an aromatic compound that contains an indole nucleus, which is a key determinant of function for many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a ring of 6 carbon atoms) attached to an indole group (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) via an oxygen atom . The molecular weight of this compound is 209.24 .

Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 380.8±15.0 °C and a predicted density of 1.213±0.06 g/cm3 . Its pKa value is predicted to be 16.38±0.30 .

Aplicaciones Científicas De Investigación

Analytical Techniques in Indole Research

A study by Hanson (1966) emphasized the importance of advanced analytical techniques in understanding indole compounds, including 5-phenoxy-1H-indole. The use of paper chromatography, spectrophotometry, and spectrophotofluorometry has been crucial in isolating, identifying, and quantifying indole compounds, thereby advancing our understanding of their metabolic pathways, physiological roles, and pharmacological effects (Hanson, 1966).

Therapeutic Applications

A 2017 study discussed the development of a novel series of 3-(piperazinylmethyl) indole derivatives as serotonin 6 receptor antagonists, highlighting the potential therapeutic applications of such compounds in treating cognitive disorders, particularly Alzheimer's disease. This research illustrates the therapeutic potential of indole derivatives in addressing significant neurological conditions (Nirogi et al., 2017).

Synthesis and Pharmacological Effects

Kumar et al. (2022) explored the synthesis of novel 1-(1H-indol-1-yl)ethanone compounds, focusing on their computational effects on the COX-2 enzyme and evaluating their in vivo analgesic and anti-inflammatory activity. This study underscores the role of indole derivatives in synthesizing new nonsteroidal anti-inflammatory drugs, highlighting their pharmacological significance (Kumar et al., 2022).

Pharmacological Activities

Basavarajaiah and Mruthyunjayaswamya (2021) discussed the pharmacological activities of some 5-substituted-3-phenyl-N-1H-indole-2-carboxyhydrazides, emphasizing their anti-inflammatory and analgesic activities. This study highlights the medicinal chemistry aspects of indole derivatives and their potential applications in treating inflammation and pain (Basavarajaiah & Mruthyunjayaswamya, 2021).

Molecular Docking and QSAR Study

Pingaew et al. (2018) conducted a molecular docking and QSAR study of sulfonamide-based indoles as aromatase inhibitors. The study revealed potent aromatase inhibitory activity of indole derivatives, suggesting their potential use in developing novel therapeutics for diseases modulated by aromatase activity, such as breast cancer (Pingaew et al., 2018).

Palladium-Catalyzed Synthesis and Functionalization

Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions, demonstrating the versatility of these reactions in organic chemistry and their applications in synthesizing biologically active compounds (Cacchi & Fabrizi, 2005).

Propiedades

IUPAC Name |

5-phenoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBIMZVVUOJZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459797 | |

| Record name | 5-phenoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78304-53-7 | |

| Record name | 5-phenoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

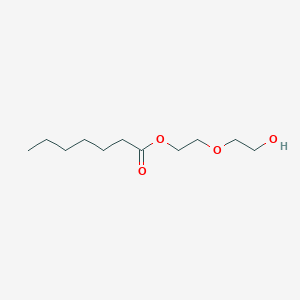

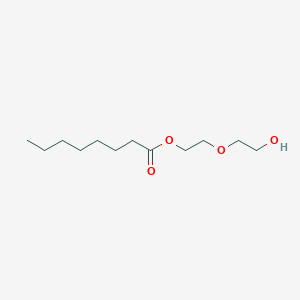

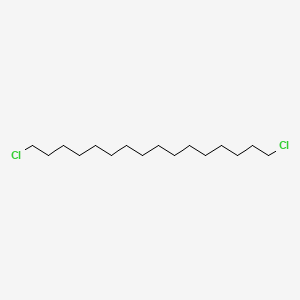

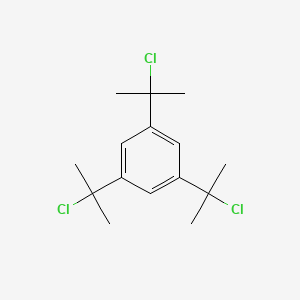

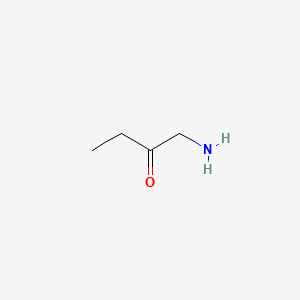

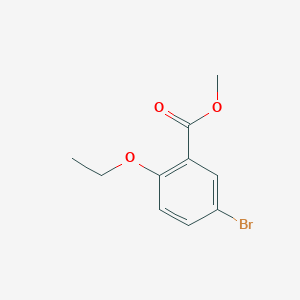

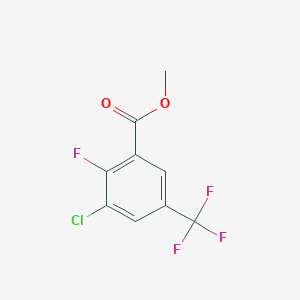

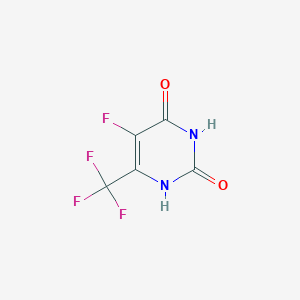

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.